

# **JNJ-1289 Target Selectivity Profile**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interes |           |           |
|---------------------|-----------|-----------|
| Compound Name:      | JNJ-1289  |           |
| Cat. No.:           | B12398411 | Get Quote |

**JNJ-1289** is a potent, selective, competitive, and allosteric inhibitor of human spermine oxidase (hSMOX)[1][2].

**Ouantitative Data** 

| Target | IC50  | Notes                                            |
|--------|-------|--------------------------------------------------|
| hSMOX  | 50 nM | Potent inhibition[1][2].                         |
| hPAOX  | >2 μM | Selective over human polyamine oxidase[1].       |
| LSD1   | >2 μM | Selective over Lysine-specific demethylase 1[1]. |

# **Experimental Protocols**

Detailed experimental protocols for the determination of the IC50 values are not extensively described in the provided search results. However, it is stated that **JNJ-1289** inhibits hSMOX activity in a time-dependent manner, initially forming a weak complex with an apparent Ki of 1.4  $\mu$ M, followed by a slower isomerization to a tightly bound complex[1].

# In-Depth Technical Guide: JNJ-77242113 (Icotrokinra)

**Core Target and Mechanism of Action** 



JNJ-77242113, also known as icotrokinra, is a first-in-class, orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor[3][4][5][6][7][8][9]. The IL-23 pathway is a critical driver of inflammation in several immune-mediated diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease[10][11]. By binding to the IL-23 receptor, icotrokinra prevents IL-23 from activating its downstream signaling pathway, which involves the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) and the subsequent production of pro-inflammatory cytokines like IL-17 and IL-22[3][10][11]. This targeted inhibition of the IL-23 pathway reduces the inflammatory response[3].

## **Quantitative Data: Binding Affinity and Potency**

Icotrokinra demonstrates high affinity for the IL-23 receptor and potent inhibition of IL-23 signaling[4][7][9][10][11].

| Parameter              | Value                                    | Cell/System          |
|------------------------|------------------------------------------|----------------------|
| Binding Affinity (KD)  | 7.1 pM                                   | IL-23 Receptor       |
| IC50 (IL-23 Signaling) | 5.6 pM                                   | Human cells[10][11]. |
| IC50 (IFNy production) | 18.4 pM                                  | NK cells[10].        |
| 11 pM                  | Whole blood from healthy donors[10].     |                      |
| 9 pM                   | Whole blood from psoriasis patients[10]. | _                    |

## **Target Selectivity**

A key feature of icotrokinra is its high selectivity for the IL-23 receptor pathway over the closely related IL-12 signaling pathway[8][10][11]. Both IL-12 and IL-23 share a common p40 subunit, but their receptors and signaling pathways are distinct. Icotrokinra effectively inhibits IL-23-mediated signaling without impacting IL-12 signaling[10][11].

## **Experimental Protocols**

Inhibition of IL-23-induced pSTAT3 Signaling:



- Cells: Human peripheral blood mononuclear cells (PBMCs)[11].
- Method: PBMCs are stimulated with IL-23 in the presence of varying concentrations of icotrokinra. The level of phosphorylated STAT3 (pSTAT3) is then measured to determine the inhibitory activity of the compound[11].

## Inhibition of Cytokine Production:

- System: Whole blood from healthy donors and psoriasis patients, or isolated Natural Killer (NK) cells[10][11].
- Method: The whole blood or isolated cells are stimulated with IL-23 in the presence of different concentrations of icotrokinra. The production of downstream cytokines, such as Interferon-gamma (IFNy), is then quantified to assess the potency of the inhibitor[10][11].

## **Visualizations**



Click to download full resolution via product page

Caption: IL-23 Signaling Pathway Inhibition by Icotrokinra.





Click to download full resolution via product page

Caption: Workflow for pSTAT3 Inhibition Assay.

## **Clinical Development**

Icotrokinra (JNJ-77242113) has undergone Phase 2 clinical trials for moderate-to-severe plaque psoriasis (FRONTIER 1 and FRONTIER 2) and has shown greater efficacy than placebo[4][6][12][13]. It is also being investigated for other IL-23-mediated diseases, including psoriatic arthritis and ulcerative colitis[10][14][15]. The drug has been generally well-tolerated in



clinical studies[6][12]. Johnson & Johnson is advancing icotrokinra into Phase 3 development and has filed a New Drug Application (NDA) for plaque psoriasis[9][15].

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 5. academic.oup.com [academic.oup.com]
- 6. An Oral Interleukin-23-Receptor Antagonist Peptide for Plaque Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 8. researchgate.net [researchgate.net]
- 9. newswire.com [newswire.com]
- 10. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JNJ-77242113 for Plaque Psoriasis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. J&J Gears Up for Some Key New Drug Approvals and Launches | Nasdaq [nasdaq.com]



• To cite this document: BenchChem. [JNJ-1289 Target Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398411#jnj-1289-target-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com